Ethyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Ethyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ethyl chloroformate, with the chemical formula ClCO₂CH₂CH₃, is a highly reactive organic compound and a key reagent in synthetic chemistry.[1] As the ethyl ester of chloroformic acid, its utility stems from the electrophilic carbonyl carbon, making it an excellent agent for introducing the ethoxycarbonyl group.[2][3] This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols, tailored for professionals in research and drug development.
Chemical and Physical Properties
Ethyl chloroformate is a colorless, volatile liquid with a pungent odor.[2][4] It is highly flammable and corrosive to metals and tissues.[4][5] Due to its reactivity, it decomposes in water and is sensitive to moisture.[1][2][3]
Table 1: Physicochemical Properties of Ethyl Chloroformate
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅ClO₂ | [1][2][3] |
| Molecular Weight | 108.52 g/mol | [1][2][4] |
| Appearance | Colorless liquid with a pungent odor | [1][2][4] |
| Density | 1.135 - 1.1403 g/cm³ at 20-25 °C | [1][2][6][7] |
| Melting Point | -81 °C | [1][2][6] |
| Boiling Point | 93 - 95 °C | [1][2][6][7] |
| Flash Point | 16 °C (61 °F) | [2][5][6] |
| Vapor Pressure | 22.4 mmHg at 25 °C | [4] |
| Vapor Density | 3.74 (vs. air) | [6] |
| Refractive Index | n20/D 1.395 | [6][7] |
| Solubility | ||
| In water | Decomposes/Insoluble | |
| In organic solvents | Miscible with alcohol, benzene, chloroform, ether |
Reactivity and Reaction Mechanisms
The reactivity of ethyl chloroformate is dominated by the acyl chloride functionality, which makes it susceptible to nucleophilic acyl substitution.[2] It reacts readily with various nucleophiles, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Ethyl chloroformate reacts with water, decomposing to form ethanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[9][10] This reaction is exothermic and proceeds slowly.[9] The half-life in water at 25 °C is approximately 31.5 minutes.[4]
Ethyl chloroformate is widely used to form carbamates by reacting with primary or secondary amines.[8][10] This reaction is a cornerstone for introducing the ethyl carbamate (B1207046) protecting group in peptide synthesis and other organic transformations.[1] The reaction with tertiary amines can lead to N-dealkylation, cleaving the amine to yield a carbamate.[11][12] The tendency for R-N bond cleavage is influenced by the nature of the alkyl group, solvent polarity, and reaction temperature.[11][12]
Figure 1: Reaction of Ethyl Chloroformate with Amines.
The reaction of ethyl chloroformate with alcohols or phenols yields carbonate esters.[8][10] This provides a straightforward method for synthesizing unsymmetrical carbonates.
Figure 2: Reaction of Ethyl Chloroformate with Alcohols.
In the presence of a tertiary amine like triethylamine (B128534), ethyl chloroformate reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides.[8][13][14] These mixed anhydrides are highly activated intermediates, particularly useful in peptide synthesis and the preparation of amides, as they readily react with nucleophiles like amines or ammonia.[13][14][15]
Figure 3: Mixed Anhydride Method for Amide Synthesis.
Ethyl chloroformate is a popular derivatizing agent in analytical chemistry, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[8][16][17] It effectively converts polar, non-volatile metabolites such as amino acids, organic acids, amines, and phenols into less polar and more volatile derivatives suitable for GC analysis.[8][18] A key advantage is that the derivatization can often be performed in an aqueous medium, simplifying sample preparation.[16][17]
Experimental Protocols
Safety Precaution: Ethyl chloroformate is highly toxic, corrosive, and flammable.[1][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][19][20]
This protocol describes the synthesis of a carbamate via the reaction of a primary amine with ethyl chloroformate, using an acid scavenger.[21]
-
Materials:
-
Primary Amine (e.g., 1-amino-2-propanol, 1.0 equiv)
-
Ethyl Chloroformate (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the stirred mixture to 0 °C using an ice bath.[21]
-
Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (1.0 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel.[21]
-
Add the ethyl chloroformate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[21]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[21]
-
Work-up and Isolation: Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[21]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[21]
-
Purification (Optional): The crude product can be purified further by column chromatography on silica (B1680970) gel.[21]
-
This protocol outlines the formation of an amide from a carboxylic acid using the mixed anhydride method.[14][15]
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Ethyl Chloroformate (1.0 equiv)
-
Amine or Ammonium (B1175870) Chloride (for primary amides, 1.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice or dry ice/acetone bath
-
Syringes or dropping funnel
-
-
Procedure:
-
Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent within a round-bottom flask.
-
Cool the solution to between -15 °C and 0 °C.
-
Add triethylamine (1.0 equiv) and stir for a few minutes.
-
Slowly add ethyl chloroformate (1.0 equiv) to the cooled, stirred solution. Allow the mixed anhydride to form by stirring for 10-20 minutes at this temperature.[14][22]
-
Amidation: Add the amine (or a solution of ammonium chloride and excess triethylamine for a primary amide) to the reaction mixture.[15]
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
-
Work-up: Filter the mixture to remove the triethylamine hydrochloride precipitate. The filtrate can then be washed with dilute acid, dilute base (e.g., NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude amide product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Applications and Logical Relationships
Ethyl chloroformate's reactivity makes it a versatile tool in organic synthesis, with applications determined by the chosen nucleophile.
Figure 4: Applications Derived from Ethyl Chloroformate's Reactivity.
References
- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 541-41-3: Ethyl chloroformate | CymitQuimica [cymitquimica.com]
- 4. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. クロロギ酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl Chloroformate [drugfuture.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. vandemark.com [vandemark.com]
- 11. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 12. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 13. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 14. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. synquestlabs.com [synquestlabs.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
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- 22. electronicsandbooks.com [electronicsandbooks.com]
